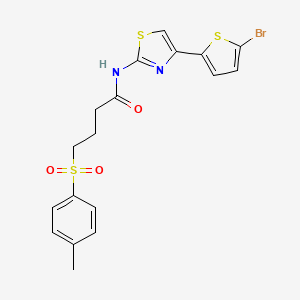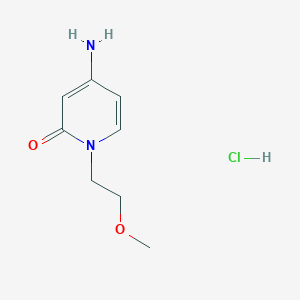![molecular formula C12H12ClF2NO B2921190 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one CAS No. 2411262-05-8](/img/structure/B2921190.png)
2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fluoromodafinil, and it is a derivative of Modafinil, a well-known wakefulness-promoting drug. Fluoromodafinil has been found to have similar effects to Modafinil, but with a higher potency and longer duration of action.
Mecanismo De Acción
The exact mechanism of action of Fluoromodafinil is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters, such as dopamine, norepinephrine, and histamine, in the brain. These neurotransmitters play a crucial role in regulating wakefulness and alertness.
Efectos Bioquímicos Y Fisiológicos
Fluoromodafinil has been found to have several biochemical and physiological effects. It has been shown to increase wakefulness, alertness, and cognitive performance in both animals and humans. It has also been found to have a low potential for abuse and addiction, making it a safer alternative to other wakefulness-promoting drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluoromodafinil has several advantages for use in lab experiments. It has a higher potency and longer duration of action than Modafinil, making it more effective in promoting wakefulness and alertness. It also has a lower potential for abuse and addiction, making it a safer alternative to other wakefulness-promoting drugs. However, one limitation is that it is a synthetic compound, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the study of Fluoromodafinil. One potential direction is to investigate its potential applications in the treatment of other sleep disorders, such as idiopathic hypersomnia and restless leg syndrome. Another direction is to study its effects on cognitive performance in healthy individuals and those with cognitive impairments, such as Alzheimer's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the mechanism of action of Fluoromodafinil and its potential long-term effects.
Métodos De Síntesis
The synthesis of 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one involves several steps. The first step is the synthesis of 2-fluoro-2-phenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3-fluoroazetidine to produce the intermediate product. This intermediate is then reacted with chloroacetone to produce 2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one.
Aplicaciones Científicas De Investigación
Fluoromodafinil has been extensively studied for its potential applications in various fields, including medicine, neuroscience, and cognitive enhancement. It has been found to have wakefulness-promoting effects, similar to Modafinil, but with a higher potency and longer duration of action. This makes it a potential candidate for the treatment of sleep disorders, such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.
Propiedades
IUPAC Name |
2-chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2NO/c1-8(13)11(17)16-6-12(15,7-16)9-4-2-3-5-10(9)14/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEIECHMLUQHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)(C2=CC=CC=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

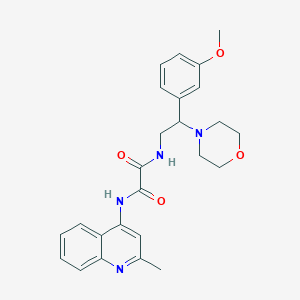
![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2921113.png)
![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)
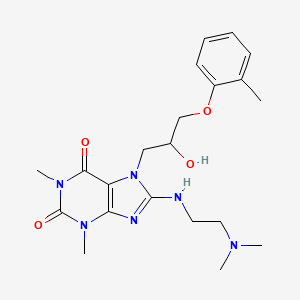
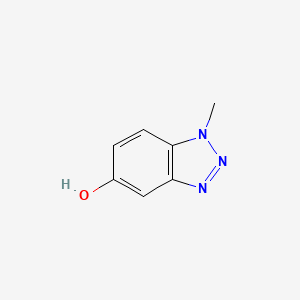
![Morpholin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2921122.png)
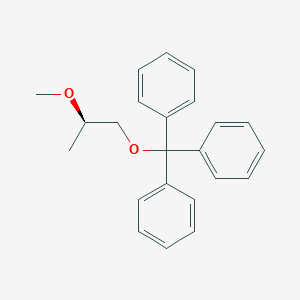
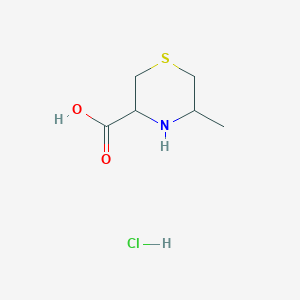
![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2921126.png)
